2-(Isopropoxycarbonyloxy)benzoic acid
Description
2-(Isopropoxycarbonyloxy)benzoic acid is a benzoic acid derivative with an isopropoxycarbonyloxy group (-O(C=O)OCH(CH₃)₂) substituted at the 2-position of the aromatic ring. This ester-functionalized compound is synthesized via oxidation of 2-(isopropoxycarbonyloxy)benzaldehyde, yielding a white solid with a moderate 56% yield .
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-propan-2-yloxycarbonyloxybenzoic acid |
InChI |
InChI=1S/C11H12O5/c1-7(2)15-11(14)16-9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13) |
InChI Key |
QAEUOOMPGXPDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural and Functional Group Analysis
The compound’s unique ester group distinguishes it from other benzoic acid derivatives. Key comparisons include:
- 2-Ethoxybenzoic Acid (CAS 134-11-2): Features a simpler ethoxy (-OCH₂CH₃) group.
- In contrast, the isopropoxycarbonyloxy group may confer slower hydrolysis rates due to steric protection of the ester bond .
- 5-Bromo-2-isopropoxybenzoic Acid (CAS 62176-16-3): Shares the isopropoxy group but includes a bromine atom at the 5-position.
- 2-(2-Chlorophenoxy)benzoic Acid: Substituted with a chlorophenoxy group, this compound demonstrates conformational similarity to benzodiazepines like estazolam, suggesting that spatial arrangement of substituents critically impacts biological activity .
2.3 Physicochemical Properties
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